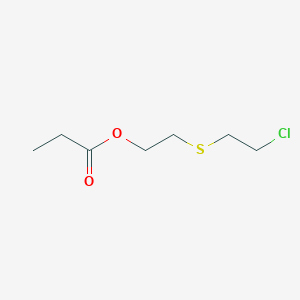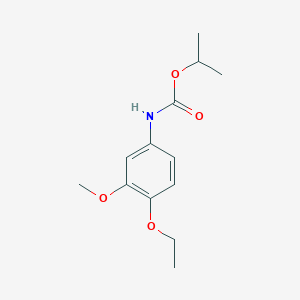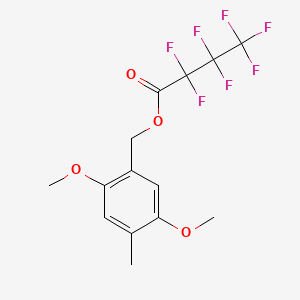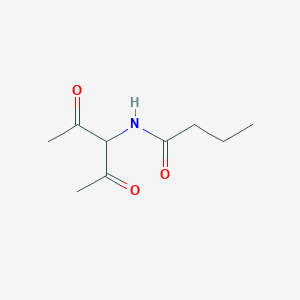![molecular formula C16H17NO3 B14396572 Ethyl 2-[(6-phenylpyridin-2-yl)oxy]propanoate CAS No. 88390-18-5](/img/structure/B14396572.png)
Ethyl 2-[(6-phenylpyridin-2-yl)oxy]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-[(6-phenylpyridin-2-yl)oxy]propanoate is a chemical compound that belongs to the class of esters. Esters are organic compounds derived from carboxylic acids and alcohols. This particular compound features a phenylpyridine moiety, which is a combination of a phenyl group and a pyridine ring, linked to an ethyl propanoate group. The presence of the phenylpyridine structure imparts unique chemical properties to the compound, making it of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(6-phenylpyridin-2-yl)oxy]propanoate typically involves the esterification of 2-[(6-phenylpyridin-2-yl)oxy]propanoic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
2-[(6-phenylpyridin-2-yl)oxy]propanoic acid+ethanolH2SO4ethyl 2-[(6-phenylpyridin-2-yl)oxy]propanoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common, and the reaction is typically conducted at elevated temperatures to accelerate the esterification process. The product is then purified through distillation or recrystallization to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-[(6-phenylpyridin-2-yl)oxy]propanoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids.
Reduction: The ester can be reduced to form alcohols.
Substitution: The phenylpyridine moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃) under appropriate conditions.
Major Products Formed
Oxidation: Formation of 2-[(6-phenylpyridin-2-yl)oxy]propanoic acid.
Reduction: Formation of 2-[(6-phenylpyridin-2-yl)oxy]propanol.
Substitution: Formation of substituted phenylpyridine derivatives.
Applications De Recherche Scientifique
Ethyl 2-[(6-phenylpyridin-2-yl)oxy]propanoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ethyl 2-[(6-phenylpyridin-2-yl)oxy]propanoate involves its interaction with specific molecular targets. The phenylpyridine moiety can interact with enzymes or receptors, modulating their activity. The ester group can undergo hydrolysis to release the active carboxylic acid, which can further interact with biological targets. The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Ethyl 2-[(6-phenylpyridin-2-yl)oxy]propanoate can be compared with other similar compounds, such as:
Ethyl benzoate: Similar ester structure but lacks the pyridine ring.
Ethyl 2-[(4-phenylpyridin-2-yl)oxy]propanoate: Similar structure with a different substitution pattern on the pyridine ring.
Mthis compound: Similar structure with a methyl ester group instead of an ethyl ester group.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both phenyl and pyridine rings, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
88390-18-5 |
|---|---|
Formule moléculaire |
C16H17NO3 |
Poids moléculaire |
271.31 g/mol |
Nom IUPAC |
ethyl 2-(6-phenylpyridin-2-yl)oxypropanoate |
InChI |
InChI=1S/C16H17NO3/c1-3-19-16(18)12(2)20-15-11-7-10-14(17-15)13-8-5-4-6-9-13/h4-12H,3H2,1-2H3 |
Clé InChI |
FQIFQTBTAMVOMK-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C)OC1=CC=CC(=N1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


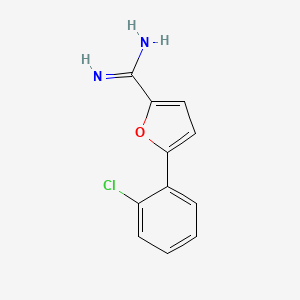
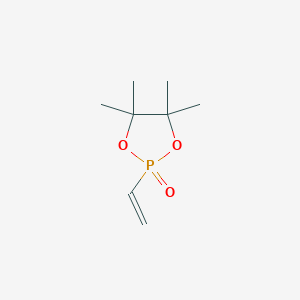

![Dimethyl {2-[(acetyloxy)imino]propyl}phosphonate](/img/structure/B14396524.png)
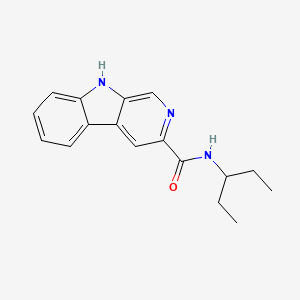
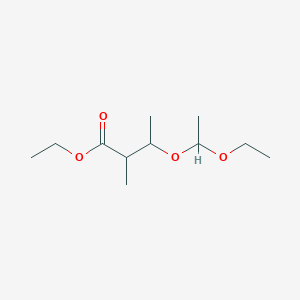

![N-Ethyl-N'-{4-[(7H-purin-6-yl)sulfanyl]butyl}urea](/img/structure/B14396546.png)
